4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound that belongs to the quinoline family. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the amidation of lower alkyl esters of substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids by 3-picolylamine in a DMF-MeOH (3:1) mixture . The reactions generally proceed smoothly, yielding the target amides in good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and various amines.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its analgesic effects and potential use in pain management.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide: This compound is a close analog with similar analgesic properties.
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.
Uniqueness
4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific structural features, such as the pyrroloquinoline core and the pyridin-3-ylmethyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-13-5-1-4-12-6-8-21(15(12)13)18(24)14(16)17(23)20-10-11-3-2-7-19-9-11/h1-5,7,9,22H,6,8,10H2,(H,20,23) |
InChI Key |
PGGXOWFFCKJXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CN=CC=C4)O |
Origin of Product |
United States |
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